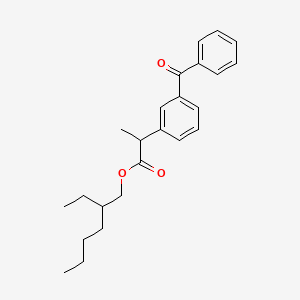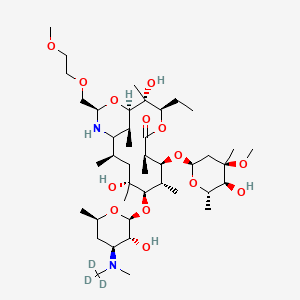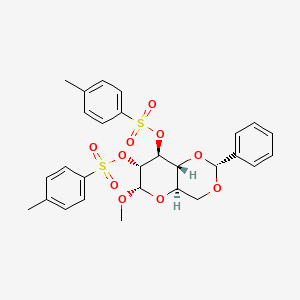
Methyl 4,6-o-benzylidene-2,3-di-o-tosyl-alpha-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside: is a derivative of glucose, specifically modified to include tosyl (p-toluenesulfonyl) groups and a benzylidene protective group. This compound is often used in carbohydrate chemistry for the protection of hydroxyl groups, which allows for selective reactions at other positions on the glucose molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 4 and 6 of the glucose molecule are protected by forming a benzylidene acetal. This is achieved by reacting the glucose with benzaldehyde in the presence of an acid catalyst.
Tosylation: The hydroxyl groups at positions 2 and 3 are then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine. This introduces the tosyl groups, making the hydroxyl groups more reactive for subsequent transformations.
Industrial Production Methods: While specific industrial production methods for 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protective groups and selective tosylation to achieve the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The tosyl groups in 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be displaced by nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The benzylidene protective group can be removed under acidic conditions, revealing the free hydroxyl groups at positions 4 and 6.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different oxidation states of the glucose derivative.
Common Reagents and Conditions:
Tosylation: Tosyl chloride and pyridine.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Oxidation: Reagents like sodium periodate or lead tetraacetate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various nucleophiles.
- Deprotected glucose derivatives after removal of the benzylidene group.
- Oxidized or reduced forms of the glucose derivative.
科学的研究の応用
Chemistry: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is used in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. This allows for the precise modification of glucose derivatives for further chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of specific modifications on glucose metabolism and transport. It serves as a model compound for understanding the behavior of modified sugars in biological systems.
Industry: In the pharmaceutical industry, derivatives of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside can be used in the synthesis of complex drug molecules, particularly those involving carbohydrate moieties.
作用機序
The mechanism of action of 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside involves the selective protection of hydroxyl groups, which prevents unwanted side reactions during chemical transformations. The tosyl groups act as leaving groups in substitution reactions, allowing for the introduction of various functional groups at specific positions on the glucose molecule. The benzylidene group provides stability to the molecule during these reactions.
類似化合物との比較
Methyl 4,6-O-benzylidene-?-D-glucopyranoside: Similar in structure but lacks the tosyl groups, making it less reactive in substitution reactions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranoside: Contains benzyl protective groups at all hydroxyl positions, providing complete protection but requiring more steps for selective deprotection.
Methyl 2,3,4,6-tetra-O-acetyl-?-D-glucopyranoside: Uses acetyl groups for protection, which can be removed under milder conditions compared to tosyl groups.
Uniqueness: 2,3-Ditosyl-4,6-benzylidene-?-methyl-glucoside is unique due to its combination of tosyl and benzylidene protective groups, allowing for selective and controlled chemical transformations. This makes it a valuable tool in carbohydrate chemistry for the synthesis of complex glucose derivatives.
特性
分子式 |
C28H30O10S2 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24-,25+,26-,27-,28+/m1/s1 |
InChIキー |
MPNMHFPNHIKNOA-AEEDLNABSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

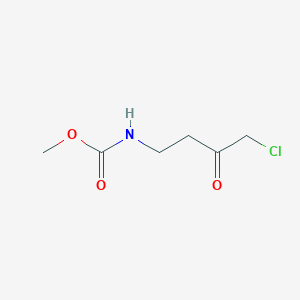

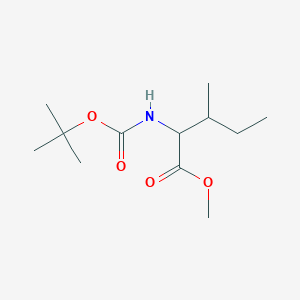
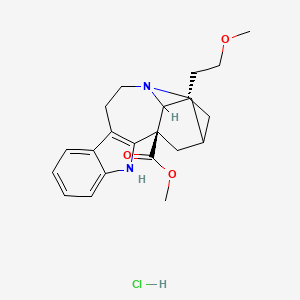

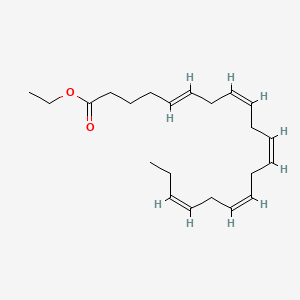
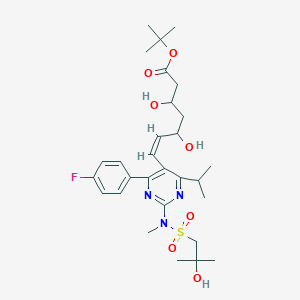
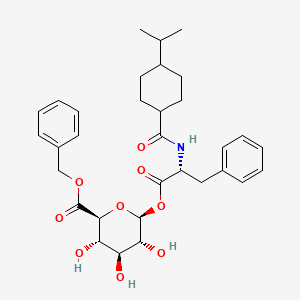
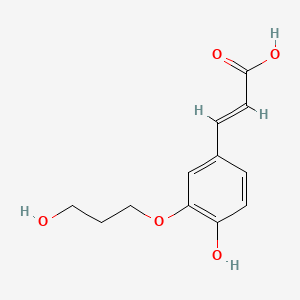
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
